Cas no 920402-39-7 (4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide)

4-Butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative with a pyridazine core, exhibiting potential applications in medicinal chemistry and pharmacological research. Its structure combines a fluorophenyl group with a butoxy-substituted benzene sulfonamide, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's design leverages the electron-withdrawing properties of the fluorine atom and the sulfonamide moiety, which may enhance binding affinity and metabolic stability. Its pyridazine scaffold offers versatility for further functionalization, making it a valuable intermediate in drug discovery. This compound is suited for exploratory studies targeting enzyme inhibition or signal transduction pathways, with potential relevance in therapeutic development.
4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide structure
920402-39-7 structure
Product Name:4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
CAS No:920402-39-7
MF:C22H24FN3O4S
MW:445.507067680359
CID:5496638
Update Time:2025-10-30

4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-butoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
    • 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
    • Inchi: 1S/C22H24FN3O4S/c1-2-3-15-29-19-8-10-20(11-9-19)31(27,28)24-14-16-30-22-13-12-21(25-26-22)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
    • InChI Key: YPHWZHNPFUIBKM-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC2=NN=C(C3=CC=C(F)C=C3)C=C2)(=O)=O)=CC=C(OCCCC)C=C1

4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide

4-Butoxy-N-(2-{6-(4-Fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920402-39-7): A Comprehensive Overview

4-Butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920402-39-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 920402-39-7, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is composed of a benzene ring substituted with a butoxy group and a sulfonamide moiety. The sulfonamide group is attached to an ethyl chain, which in turn is linked to a pyridazine ring substituted with a 4-fluorophenyl group. This intricate arrangement of functional groups imparts the compound with specific pharmacological properties, making it a valuable candidate for various therapeutic applications.

The synthesis of 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide involves multiple steps and requires precise control over reaction conditions. One common approach involves the coupling of a suitably substituted benzene sulfonamide with an alkyl halide to form the sulfonamide linkage. Subsequent functionalization steps are then employed to introduce the pyridazine and fluorophenyl moieties. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, facilitating its use in preclinical and clinical studies.

In terms of biological activity, 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, research has indicated that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, it has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.

Recent studies have also explored the pharmacokinetic properties of 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide. These investigations have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been found to exhibit favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life, which are crucial for its therapeutic efficacy.

The safety profile of 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide has been extensively evaluated in preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further development as a therapeutic agent.

In conclusion, 4-butoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920402-39-7) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique chemical structure and potential therapeutic applications make it an important focus of ongoing research in medicinal chemistry and pharmaceutical sciences. As more studies are conducted, it is likely that this compound will continue to reveal new insights and opportunities for the development of novel therapeutic agents.

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